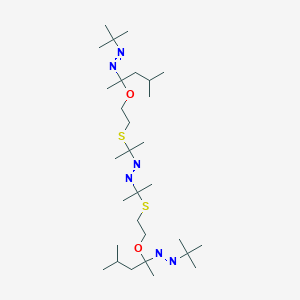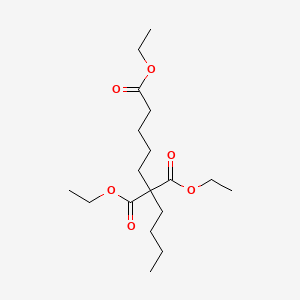
Urea, 1-(2-(1-benzimidazolyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-(1-benzimidazolyl)ethyl)-: is a compound that features a benzimidazole moiety attached to a urea group. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of applications in medicinal chemistry, agriculture, and material science. The presence of the benzimidazole ring in this compound imparts unique chemical and biological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-(1-benzimidazolyl)ethyl)- typically involves the reaction of 1-(2-aminoethyl)benzimidazole with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzimidazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: In chemistry, Urea, 1-(2-(1-benzimidazolyl)ethyl)- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and Urea, 1-(2-(1-benzimidazolyl)ethyl)- is no exception. It is investigated for its potential to inhibit the growth of various pathogens and cancer cells.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Benzimidazole derivatives are used in the treatment of various diseases, including infections and cancer. Urea, 1-(2-(1-benzimidazolyl)ethyl)- is studied for its potential to serve as a lead compound for the development of new drugs.
Industry: In industry, this compound is used as a corrosion inhibitor for metals and alloys. Its ability to form a protective layer on metal surfaces makes it useful in preventing corrosion in various industrial applications.
Mechanism of Action
The mechanism of action of Urea, 1-(2-(1-benzimidazolyl)ethyl)- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. The benzimidazole ring can interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its wide range of applications in medicinal chemistry.
2-Phenylbenzimidazole: A derivative with enhanced biological activity.
5,6-Dimethylbenzimidazole: A derivative with unique chemical properties.
Uniqueness: Urea, 1-(2-(1-benzimidazolyl)ethyl)- is unique due to the presence of both the urea and benzimidazole moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential as a bioactive molecule set it apart from other similar compounds.
Properties
CAS No. |
59336-96-8 |
|---|---|
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)ethylurea |
InChI |
InChI=1S/C10H12N4O/c11-10(15)12-5-6-14-7-13-8-3-1-2-4-9(8)14/h1-4,7H,5-6H2,(H3,11,12,15) |
InChI Key |
JWCNGAUOYRXOJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14599686.png)
![4-Ethoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14599689.png)






![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)



![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)
